molecular formula C22H19ClN2O5S2 B2760329 2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid CAS No. 1025013-83-5

2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid

Cat. No.: B2760329
CAS No.: 1025013-83-5
M. Wt: 490.97
InChI Key: CQWNJRDHSMFJFZ-UHFFFAOYSA-N
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Description

2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid is a complex organic compound characterized by its unique structural features This compound contains multiple fused rings, including a thiazolo and thiopyrano system, and is substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid involves multiple steps, including the formation of the core ring systems and subsequent functionalization. The key steps typically include:

    Formation of the Core Ring Systems: This involves cyclization reactions to form the thiazolo and thiopyrano rings. Common reagents used in these steps include sulfur-containing compounds and appropriate catalysts to facilitate ring closure.

    Introduction of the 4-Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions, where the 4-chlorophenyl group is introduced using chlorinated aromatic compounds and suitable catalysts.

    Functionalization with Oxo and Propanoic Acid Groups: The final steps involve oxidation reactions to introduce oxo groups and carboxylation reactions to form the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxo and thiazolo ring systems, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((4aR,5R,5aR,8aR,9S)-10-(4-chlorophenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (5R,5aR,8aR,9S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-9-iodo-5,8,8a,9-tetrahydrofuro[3’,4’6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one: This compound shares structural similarities but differs in the substituents and ring systems.

    (4R,4AR,5R,6S,8AR)-4-(3-BUTENYL)-4A,6-DIMETHYL-5-(3-METHYL-3-BUTENYL)OCTAHYDRO-2(1H)-NAPHTHALENONE: Another structurally related compound with different functional groups and applications.

Properties

IUPAC Name

2-[9-(4-chlorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S2/c1-7(21(28)29)25-19(26)14-10-6-11(15(14)20(25)27)16-13(10)12(8-2-4-9(23)5-3-8)17-18(31-16)24-22(30)32-17/h2-5,7,10-16H,6H2,1H3,(H,24,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWNJRDHSMFJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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